molecular formula C17H16N2O3 B2581845 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide CAS No. 898412-06-1

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide

Cat. No. B2581845
CAS RN: 898412-06-1
M. Wt: 296.326
InChI Key: HOGYNIIRLIDANI-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQNO belongs to the class of quinolone compounds and has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Properties

Research has demonstrated methods for synthesizing quinoline derivatives, including those related to N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide. For instance, the condensation of quinoline-5-amine with furan-2-carbonyl chloride in propan-2-ol has been reported, leading to N-(5-quinolyl)furan-2-carboxamide. This compound serves as a precursor for further reactions, such as electrophilic substitution and oxidation, to generate derivatives with potential applications in medicinal chemistry (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Antiproliferative Activity

Several studies have focused on the antiproliferative activity of quinoline derivatives. Thieno[2,3-b]pyridines-2-carboxamides and furo[2,3-b]pyridines-2-carboxamides, for example, have been synthesized and evaluated for their antiproliferative activity against a range of cell lines. Some derivatives have shown significant activity, suggesting potential applications in cancer research (Hung et al., 2014).

Antimicrobial and Antitubercular Activities

Research into novel carboxamide derivatives of 2-quinolones has revealed promising antibacterial, antifungal, and antitubercular activities. The synthesis of these compounds involves the coupling of 3-acetyl-1-amino-quinolin-2-one with substituted benzoic acid. The antimicrobial activity demonstrated by these compounds indicates their potential for developing new therapeutic agents (Kumar, Fernandes, & Kumar, 2014).

Energetic Materials

Derivatives of furazan, a core structure related to quinoline derivatives, have been explored for their potential as energetic materials. The synthesis and characterization of these compounds have focused on their high density, thermal stability, and detonation properties. Such research underscores the versatility of quinoline derivatives in applications beyond medicinal chemistry, extending to materials science (Zhang & Shreeve, 2014).

properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-15-6-5-12-10-13(18-17(21)14-4-2-8-22-14)9-11-3-1-7-19(15)16(11)12/h2,4,8-10H,1,3,5-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGYNIIRLIDANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CO4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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